Ruthenium trinitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

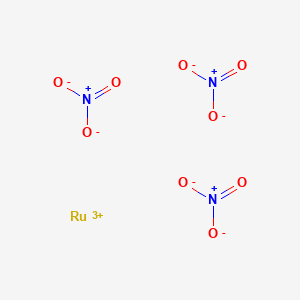

IUPAC Name |

ruthenium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Ru/c3*2-1(3)4;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCKPGDAPXUISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3O9Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890766 | |

| Record name | Ruthenium nitrate [Ru(NO3)3] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15825-24-8 | |

| Record name | Nitric acid, ruthenium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015825248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, ruthenium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium nitrate [Ru(NO3)3] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ruthenium(III) Nitrosyl Nitrate

An important note on nomenclature: The term "Ruthenium trinitrate" is often used interchangeably with "Ruthenium(III) nitrosyl nitrate." However, the latter, with the chemical formula Ru(NO)(NO₃)₃, is the more extensively documented and commercially available compound. This guide will focus on Ruthenium(III) nitrosyl nitrate, while also providing available information on the simple trinitrate, Ru(NO₃)₃, and its hydrated form.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical properties, structure, and synthesis of Ruthenium(III) nitrosyl nitrate.

Core Chemical Properties

Ruthenium(III) nitrosyl nitrate is a coordination complex that is typically found as a red-brown crystalline solid or in solution.[1] It is recognized for its utility as a precursor in the synthesis of various ruthenium-containing catalysts and materials. The presence of the nitrosyl (NO) ligand significantly influences its chemical behavior and reactivity. The compound is generally soluble in water.

Quantitative Data Summary

The following tables summarize the key quantitative data for Ruthenium(III) nitrosyl nitrate and the related, less-characterized Ruthenium(III) nitrate hexahydrate.

Table 1: Chemical Properties of Ruthenium(III) Nitrosyl Nitrate

| Property | Value | Source(s) |

| Molecular Formula | Ru(NO)(NO₃)₃ | [2] |

| Molecular Weight | 317.09 g/mol | [1] |

| Appearance | Red-brown odorless crystals or liquid solution | [1] |

| Solubility | Miscible with cold water | [3] |

| Density (of 1.5% Ru solution) | 1.07 g/mL | [4] |

| Melting Point | Decomposes upon heating |

Table 2: Chemical Properties of Ruthenium(III) Nitrate Hexahydrate

| Property | Value | Source(s) |

| Molecular Formula | Ru(NO₃)₃·6H₂O | [5] |

| Molecular Weight | 395.2 g/mol | [5] |

| Appearance | Not specified | |

| Solubility | Not specified |

Molecular Structure and Characterization

Raman spectroscopy of Ruthenium(III) nitrosyl nitrate in nitric acid solutions reveals vibrations associated with the ruthenium nitrosyl complexes. Key vibrational bands include those for the nitrosyl ligand (NO) and the nitrate ligands (NO₃⁻), confirming the coordination of these groups to the ruthenium center.

While a precise crystal structure is unavailable, the molecular formula Ru(NO)(NO₃)₃ indicates a central ruthenium atom coordinated to one nitrosyl group and three nitrate groups. The nitrate ions can act as monodentate or bidentate ligands, leading to various possible coordination geometries.

Experimental Protocols

The synthesis of Ruthenium(III) nitrosyl nitrate can be achieved through several methods, often starting from ruthenium-containing precursors. Below are detailed experimental protocols adapted from patent literature.

Synthesis from Ruthenium Trichloride Hydrate

This method involves the conversion of ruthenium trichloride to a nitrosyl intermediate, followed by replacement of the chloride ligands with nitrates.

Experimental Workflow:

Caption: Synthesis of Ruthenium(III) Nitrosyl Nitrate from Ruthenium Trichloride.

Methodology:

-

Preparation of Nitrous Acid (HNO₂) Solution: Synthesize NO and NO₂ gases and dissolve them in deionized water at 0-4°C to generate a fresh solution of nitrous acid.

-

Formation of Ruthenium Nitrosyl Chloride: Dissolve commercially available Ruthenium trichloride hydrate (RuCl₃·nH₂O) in dilute nitric acid. Under reflux, gradually add the prepared nitrous acid solution with stirring. Continue the reaction until the solution's color changes to rose red, indicating the formation of the intermediate, Ruthenium nitrosyl chloride (Ru(NO)Cl₃).[6]

-

Nitrate Ligand Exchange: Cool the solution containing the Ruthenium nitrosyl chloride intermediate. Add a solution of silver nitrate (AgNO₃) to precipitate the chloride ions as silver chloride (AgCl).[6]

-

Isolation of the Product: Filter the mixture to remove the AgCl precipitate. The resulting filtrate is a solution of Ruthenium(III) nitrosyl nitrate in dilute nitric acid.[6]

-

Obtaining the Solid Product: The solid, crystalline Ruthenium(III) nitrosyl nitrate can be obtained by evaporating the solvent from the filtrate.[6]

Synthesis from Ruthenium-containing Spent Catalyst

This method details the recovery and conversion of ruthenium from a spent catalyst into Ruthenium(III) nitrosyl nitrate.

Experimental Workflow:

Caption: Synthesis of Ruthenium(III) Nitrosyl Nitrate from a Spent Catalyst.

Methodology:

-

Preparation of the Catalyst: Dry and calcine the ruthenium-containing spent catalyst to remove organic residues.

-

Formation of Ruthenium Tetroxide: Reduce the calcined catalyst with hydrogen to form metallic ruthenium. Subsequently, oxidize the metallic ruthenium with a mixed gas of ozone and air to produce volatile ruthenium tetroxide (RuO₄).[7]

-

Formation of Ruthenium(III) Nitrate: Absorb the gaseous RuO₄ into a nitric acid solution to form a solution of Ruthenium(III) nitrate (Ru(NO₃)₃).[7]

-

Conversion to Nitrosyl Nitrate: To the Ruthenium(III) nitrate solution, slowly add solid sodium nitrite (NaNO₂) with stirring and heat under reflux. The reaction is: Ru(NO₃)₃ + 2NaNO₂ + 2HNO₃ → Ru(NO)(NO₃)₃ + 2NaNO₃ + NO₂↑ + H₂O.[7]

-

Isolation of the Solid Product: Extract the resulting solution with anhydrous ether. Evaporation of the ether from the extract yields solid Ruthenium(III) nitrosyl nitrate.[7]

Applications in Research and Development

Ruthenium(III) nitrosyl nitrate serves as a valuable precursor and catalyst in various domains of chemical synthesis and materials science.

-

Catalysis: It is employed as a catalyst in a range of organic reactions, including hydrogenations, carbonylations, and hydrosilylations.

-

Materials Science: It is used in the production of thick-film resistors and as a precursor for the synthesis of ruthenium-based nanomaterials with unique electronic and catalytic properties.

-

Electrochemistry: The compound is utilized in the fabrication of bifunctional electrodes for applications such as Li-air batteries and in electrocatalysts for water splitting.[8]

This guide provides a foundational understanding of Ruthenium(III) nitrosyl nitrate for professionals in scientific research and development. The provided data and protocols are intended to facilitate further investigation and application of this versatile ruthenium compound.

References

- 1. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Manufacturer - Quality Ruthenium nitrosyl nitrate,CAS 34513-98-9,Ruthenium(III) nitrosylnitrate| UIV Chem [riyngroup.com]

- 3. Ruthenium nitrosyl nitrate | 34513-98-9 [chemicalbook.com]

- 4. Ru(NO)(NO3)3 - 硝酸ニトロシルルテニウム(III) 溶液 [sigmaaldrich.com]

- 5. Ruthenium(III) nitrate hexahydrate | H12N3O15Ru | CID 129868759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104556250A - New method for preparing ruthenium nitrosyl nitrate solution or pure crystal - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. Ruthenium(III) nitrosyl nitrate dilute nitric acid 34513-98-9 [sigmaaldrich.com]

Ruthenium Trinitrate: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ruthenium Trinitrate (Ru(NO₃)₃), a significant, albeit often transient, compound in ruthenium chemistry. While the discovery of the element ruthenium dates back to the 19th century, the specific isolation and characterization of its simple trinitrate salt are less documented, with the compound primarily serving as a crucial intermediate in the synthesis of more stable ruthenium complexes, notably Ruthenium Nitrosyl Nitrate (Ru(NO)(NO₃)₃). This document details the known methodologies for the in-situ synthesis of this compound solutions, presents available quantitative data, and illustrates the key synthetic pathways. The information is intended to support researchers and professionals in chemistry and drug development in understanding and utilizing this reactive ruthenium species.

Introduction and Discovery

The history of this compound is intrinsically linked to the discovery of the element Ruthenium itself. Karl Ernst Claus, a Russian scientist of Baltic German ancestry, is credited with the discovery of ruthenium in 1844 at Kazan State University. He named the element after "Ruthenia," the Latin name for Russia. In the ensuing years, the chemical properties of ruthenium and its various compounds were extensively investigated.

While a specific date or individual credited with the "discovery" of this compound is not well-documented, its existence as a chemical entity, Ruthenium(3+) trinitrate, is recognized with the CAS Number 15825-24-8. It is understood to have been identified and characterized through the systematic study of ruthenium's reactions with nitric acid. In many documented synthetic procedures, this compound is not isolated as a stable solid but is generated in solution as a precursor for other ruthenium compounds. Its primary role in modern chemistry is as a key intermediate in the production of Ruthenium Nitrosyl Nitrate, a widely used catalyst and precursor for various ruthenium-based materials.

Physicochemical Properties

Quantitative data for pure, isolated this compound is limited due to its nature as a reactive intermediate. The following tables summarize the available data for this compound and, for comparative purposes, the more extensively characterized Ruthenium Nitrosyl Nitrate.

Table 1: Chemical Identification of Ruthenium Nitrate Compounds

| Property | This compound | Ruthenium Nitrosyl Nitrate |

| Chemical Name | Ruthenium(III) nitrate | Ruthenium(III) nitrosyl nitrate |

| CAS Number | 15825-24-8 | 34513-98-9 |

| Molecular Formula | Ru(NO₃)₃ | Ru(NO)(NO₃)₃ |

| Molecular Weight | 287.08 g/mol | 317.09 g/mol |

Table 2: Physical Properties of Ruthenium Nitrate Compound Solutions

| Property | This compound Solution | Ruthenium Nitrosyl Nitrate Solution |

| Appearance | Acidic aqueous solution | Deep red-brown solution[1] |

| Solubility | Soluble in nitric acid | Miscible with cold water[1] |

| Density | Not well-documented | ~1.07 g/mL at 25 °C |

Experimental Protocols: Synthesis of this compound Solution

The most documented method for the synthesis of this compound is through the oxidation of a ruthenium source to the volatile Ruthenium Tetroxide (RuO₄), which is subsequently absorbed into a nitric acid solution. The following protocol is a generalized procedure based on methodologies described in patent literature.

Objective: To prepare an acidic solution of this compound (Ru(NO₃)₃).

Materials:

-

Ruthenium-containing material (e.g., spent catalyst, ruthenium powder)

-

Ozone (O₃) / Air mixture or other suitable oxidizing agent

-

Concentrated Nitric Acid (HNO₃)

-

Fluidized bed reactor or similar apparatus for gas-solid reactions

-

Gas absorption bottles (scrubbers)

-

Heating and temperature control system

-

Fume hood and appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Ruthenium Source:

-

If using a spent catalyst, it is typically dried and calcined at elevated temperatures (e.g., 450 °C) to remove organic residues.

-

The solid material is then ground into a fine powder to increase the surface area for reaction.

-

-

Formation of Ruthenium Tetroxide (RuO₄):

-

The powdered ruthenium source is placed in a fluidized bed reactor.

-

A mixed gas of ozone and air is passed through the reactor at an elevated temperature (e.g., 620-650 °C). This oxidizes the ruthenium to the highly volatile Ruthenium Tetroxide (RuO₄).

-

The chemical equation for this step, starting from metallic ruthenium, is: Ru(s) + 2O₂(g) → RuO₄(g)

-

-

Absorption of Ruthenium Tetroxide in Nitric Acid:

-

The gas stream containing RuO₄ is passed through a series of gas absorption bottles containing a nitric acid solution (e.g., 45-60 wt.%).

-

The temperature of the nitric acid solution is maintained at approximately 75 °C to facilitate the reaction.

-

Ruthenium Tetroxide reacts with nitric acid to form an acidic solution of this compound. The simplified reaction can be represented as: 2RuO₄(g) + 16HNO₃(aq) → 2Ru(NO₃)₃(aq) + 8H₂O(l) + 5O₂(g) + 10NO₂(g)

-

-

Confirmation of this compound Solution:

-

The resulting solution in the absorption bottles is an acidic solution containing this compound. The concentration of the solution will depend on the initial amount of ruthenium and the volume of the nitric acid used.

-

This solution is typically used directly in the next step for the synthesis of Ruthenium Nitrosyl Nitrate.

-

Synthesis of Ruthenium Nitrosyl Nitrate from this compound

The this compound solution produced is a direct precursor to the more stable Ruthenium Nitrosyl Nitrate.

Procedure:

-

Reaction with Nitrite:

-

The acidic solution of this compound is transferred to a reaction vessel (e.g., a three-necked round bottom flask).

-

Solid sodium nitrite (NaNO₂) is slowly added to the solution with stirring.

-

The mixture is heated to reflux for a period of 1 to 8 hours.

-

The reaction proceeds according to the following equation: Ru(NO₃)₃(aq) + 2NaNO₂(s) + 2HNO₃(aq) → Ru(NO)(NO₃)₃(aq) + 2NaNO₃(aq) + NO₂(g) + H₂O(l)

-

-

Isolation (Optional):

-

The resulting Ruthenium Nitrosyl Nitrate can be extracted from the aqueous solution using an organic solvent like diethyl ether.

-

Evaporation of the solvent yields the solid product.

-

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent conversion to Ruthenium Nitrosyl Nitrate.

Caption: Experimental workflow for the synthesis of this compound solution and its conversion.

Conclusion

This compound, while not commonly isolated as a stable solid, is a pivotal intermediate in ruthenium chemistry. Its in-situ synthesis from the oxidation of ruthenium sources followed by absorption in nitric acid is a well-established, albeit industrially focused, procedure. This technical guide provides the foundational knowledge of its discovery context, synthesis protocols, and its relationship with the more stable Ruthenium Nitrosyl Nitrate. A deeper understanding of the properties and reactivity of this compound is essential for the advancement of ruthenium-based catalysis and the development of novel therapeutic agents. Further research into the isolation and detailed characterization of pure this compound would be a valuable contribution to inorganic chemistry.

References

Theoretical Models of Ruthenium Trinitrate Coordination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models used to understand the coordination chemistry of ruthenium trinitrate complexes. The focus is on computational approaches that elucidate the structural, electronic, and thermodynamic properties of these compounds. This document is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development who are working with or interested in the properties and applications of ruthenium-based compounds.

Introduction to Theoretical Modeling of Ruthenium Complexes

Ruthenium complexes are of significant interest due to their diverse applications in catalysis, medicine, and materials science. Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of these complexes at the molecular level. These computational methods provide insights into coordination geometries, bond strengths, electronic structures, and reaction mechanisms, which are often challenging to determine experimentally.

This guide focuses on the theoretical understanding of ruthenium complexes coordinated by nitrate ligands, with a specific emphasis on trinitrate species. While experimental data on discrete this compound complexes can be limited, theoretical studies offer a powerful avenue to explore their stability, structure, and reactivity. A key area of investigation has been the coordination of nitrate ions to ruthenium nitrosyl, [Ru(NO)]³⁺, a common and stable core in ruthenium chemistry.

Theoretical Methodology: Density Functional Theory (DFT)

The primary theoretical approach for modeling the coordination of nitrate ligands to ruthenium is Density Functional Theory (DFT). This quantum mechanical method is well-suited for studying transition metal complexes, providing a good balance between computational cost and accuracy.

Computational Protocol

A representative computational protocol for studying the complexation of nitrate ions with a ruthenium complex, such as the aquated ruthenium nitrosyl ion [Ru(NO)(H₂O)₅]³⁺, involves the following steps:

-

Software: A quantum chemistry software package, such as ORCA, is typically employed.

-

Functional: A suitable density functional is chosen. The B3LYP functional is a common choice that often provides reliable results for transition metal complexes.

-

Basis Set: A basis set that accurately describes the electronic structure of both the ruthenium metal center and the lighter ligand atoms is selected. A common approach is to use a basis set like LANL2DZ for ruthenium to account for relativistic effects, and a Pople-style basis set such as 6-31G* for the other atoms.

-

Solvation Model: To simulate the behavior of the complex in solution, a continuum solvation model, such as the Conductor-like Screening Model (COSMO), is often applied. This is crucial for accurately modeling the thermodynamics of ligand exchange reactions in solution.

-

Geometry Optimization: The three-dimensional structure of the complex is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) spectra, which can be compared with experimental data.

-

Thermodynamic Calculations: From the results of the geometry optimization and frequency calculations, thermodynamic properties such as Gibbs free energy can be calculated. These are essential for determining the spontaneity and equilibrium position of reactions, such as the stepwise substitution of water ligands by nitrate ions.

Theoretical Results: Coordination of Nitrate to Ruthenium Nitrosyl

A key theoretical study has focused on the stepwise complexation of nitrate ions to the [Ru(NO)(H₂O)₅]³⁺ cation in an aqueous nitric acid environment. This process models the formation of ruthenium nitrosyl nitrate complexes in solution.

Stepwise Coordination Pathway

The coordination of nitrate to the ruthenium center is a sequential process where water ligands are replaced by nitrate ions. The following diagram illustrates the logical progression of this ligand exchange reaction, starting from the fully aquated complex and proceeding to the trinitrate species.

Structural Data

DFT calculations provide detailed information about the geometry of the ruthenium nitrate complexes. The following table summarizes the calculated bond lengths for the series of [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺ complexes.[1]

| Complex | Ru-NO (Å) | Ru-N(NO₃) (Å) | Ru-O(H₂O) axial (Å) | Ru-O(H₂O) equatorial (Å) |

| [Ru(NO)(H₂O)₅]³⁺ | 1.751 | - | 2.146 | 2.122 |

| [Ru(NO)(NO₃)(H₂O)₄]²⁺ | 1.755 | 2.147 | 2.138 | 2.122 |

| mer-[Ru(NO)(NO₃)₂(H₂O)₃]⁺ | 1.758 | 2.142 | 2.131 | 2.126 |

| fac-[Ru(NO)(NO₃)₂(H₂O)₃]⁺ | 1.759 | 2.149 | - | 2.131 |

| mer,trans-[Ru(NO)(NO₃)₃(H₂O)₂] | 1.761 | 2.143 | 2.124 | 2.133 |

| mer,cis-[Ru(NO)(NO₃)₃(H₂O)₂] | 1.762 | 2.148 | - | 2.136 |

Note: For complexes with multiple nitrate or equatorial water ligands, the average bond length is presented.

The theoretical calculations indicate that the Ru-NO bond length remains relatively constant throughout the substitution process. The Ru-N(NO₃) bond lengths are also consistent across the different complexes. These computational results can be compared with experimental data from X-ray crystallography for validation, although obtaining single crystals of these specific complexes can be challenging.

Thermodynamic Stability

The Gibbs free energy changes (ΔG) for the stepwise substitution of water ligands by nitrate ions have been calculated to assess the thermodynamic favorability of each step. The results indicate that the formation of the mononitrate and dinitrate complexes is thermodynamically favorable in a nitric acid solution. The formation of the trinitrate complex is also predicted to occur, leading to the neutral species [Ru(NO)(NO₃)₃(H₂O)₂].

The following diagram illustrates the workflow for calculating the thermodynamic properties of the ligand substitution reactions.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ruthenium Trinitrate and Related Species

Disclaimer: Direct spectroscopic data for simple ruthenium(III) trinitrate, Ru(NO₃)₃, is scarce in publicly available scientific literature. The following guide is based on the characterization of the closely related and more extensively studied ruthenium(III) nitrosyl nitrate, RuNO(NO₃)₃. The spectroscopic properties of this compound are informative for understanding the coordination of nitrate ligands to a ruthenium center.

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize ruthenium nitrate compounds, with a focus on vibrational and electronic spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with ruthenium-containing complexes.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and coordination modes within a molecule. For ruthenium nitrate complexes, these techniques are particularly useful for characterizing the nitrate and nitrosyl ligands.

Table 1: Vibrational Spectroscopic Data for Ruthenium Nitrosyl Nitrate Complexes

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Infrared (IR) | 1500 – 1400 | νₐₛ(NO₂) of coordinated nitrate | [1] |

| Infrared (IR) | 1310 – 1250 | νₐₛ(NO₂) of coordinated nitrate | [1] |

| Infrared (IR) | ~1000 | ν(N=O) of coordinated nitrate | [1] |

| Raman | 1930 - 1850 | Vibration associated with RuNO complexes | [2] |

| Raman | 1530 | Vibration associated with RuNO complexes | [2] |

| Raman | 1280 | Vibration associated with RuNO complexes | [2] |

Coordinated nitrate groups typically exhibit three distinct stretching frequencies in the IR spectrum.[1] The presence of a nitrosyl group (NO) introduces characteristic vibrations as well, which can be observed in both IR and Raman spectra.[2][3][4] The inverse correlation between the N-O and Ru-NO stretching frequencies can provide insights into the electronic structure of the complex.[3][4]

Electronic Spectroscopy: Unveiling Electron Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the metal center and its ligands. The UV-Vis spectra of ruthenium nitrate complexes are typically dominated by broad metal-to-ligand-charge-transfer (MLCT) transition bands.[1]

Table 2: UV-Visible Spectroscopic Data for Ruthenium Nitrosyl Nitrate Complexes

| Wavelength (nm) | Assignment | Reference |

| ~360 | Band associated with coordinated nitrate | [1] |

| ~450 | Broad band associated with coordinated nitrate | [1] |

Complexes containing coordinated nitrate ligands typically show a band at approximately 360 nm with an additional broad band around 450 nm.[1]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. Below are generalized protocols for the techniques discussed.

3.1 Vibrational Spectroscopy (FT-IR and FT-Raman)

-

Sample Preparation: Solid samples are typically prepared as KBr pellets or measured directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed in a suitable solvent that does not have interfering absorptions in the regions of interest.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the infrared spectrum. For Raman spectroscopy, a system equipped with a laser excitation source (e.g., Nd:YAG or diode laser) and a sensitive detector is employed.

-

Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹. The number of scans is averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or the pure solvent is recorded and subtracted from the sample spectrum.

3.2 UV-Visible Spectroscopy

-

Sample Preparation: Solutions of the ruthenium complex are prepared in a suitable solvent (e.g., water, nitric acid) of a known concentration. The solvent should be transparent in the wavelength range of interest.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A quartz cuvette with a defined path length (typically 1 cm) holds the sample solution.

-

Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-800 nm). A baseline is recorded with the cuvette filled with the pure solvent and is subtracted from the sample spectrum.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a ruthenium nitrate compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of ruthenium nitrate compounds relies on a combination of techniques, primarily vibrational and electronic spectroscopy. While specific data for Ru(NO₃)₃ is limited, the analysis of related nitrosyl complexes provides a solid foundation for understanding the coordination chemistry and electronic structure of these materials. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field.

References

Ruthenium(III) nitrosyl nitrate solution properties

An In-depth Technical Guide to Ruthenium(III) Nitrosyl Nitrate Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(III) nitrosyl nitrate, with the chemical formula Ru(NO)(NO₃)₃, is a versatile coordination complex available commercially as a deep red-brown or orange-to-brown solution, typically in dilute nitric acid[1][2][3][4]. This compound is recognized for its stability and distinct reactivity, largely attributed to the presence of the nitrosyl (NO) ligand. Its significance spans multiple scientific disciplines, including catalysis, materials science, and medicine.

In catalysis, it serves as a precursor for both homogeneous and heterogeneous catalysts used in a variety of organic reactions[3][5]. In materials science, it is a key starting material for synthesizing advanced materials, such as ruthenium-based nanomaterials and electrocatalysts for energy applications[3]. For drug development, ruthenium-nitrosyl complexes are under active investigation as potential therapeutic agents, particularly as nitric oxide (NO) releasing molecules for cardiovascular and anticancer applications[3][6]. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties

The solution's properties are crucial for its application and handling. Key physical, chemical, and spectroscopic data are summarized below.

Physical and Chemical Properties

The fundamental properties of Ruthenium(III) nitrosyl nitrate are presented in the table below. The formula can vary depending on the degree of hydrolysis[5].

| Property | Value | References |

| CAS Number | 34513-98-9 | [1][2][3][4] |

| Molecular Formula | Ru(NO)(NO₃)₃ or Ru(NO)(NO₃)ₓ(OH)ᵧ, x+y=3 | [2][3][4][5] |

| Molecular Weight | ~317.09 g/mol | [1][2][3] |

| Appearance | Deep red-brown or orange to brown solution/liquid | [1][2][3][4] |

| Density | ~1.07 g/mL at 25 °C | [1] |

| Solubility | Miscible with cold water | [1][5] |

| Typical Concentration | 1.5% Ru in dilute nitric acid | [2] |

| Stability | Generally stable as a solution | [3] |

Spectroscopic Data

Raman spectroscopy is a valuable tool for characterizing Ruthenium(III) nitrosyl nitrate in solution, particularly for identifying the vibrational modes of the nitrosyl and nitrate ligands.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | References |

| ν(NO) | 1930 - 1850 | Vibration of nitrosyl (NO) ligands in non-hydrolyzed ruthenium complexes. | [7] |

| ν₅(NO₃⁻) | ~1530 | Asymmetric stretching of nitrate ligands coordinated to the ruthenium center. | [7] |

| ν(Ru-NO) | 577 - 619 | Stretching frequency of the Ruthenium-Nitrosyl bond. An inverse correlation with ν(N-O) is often observed. | [8] |

Key Applications

The unique chemical nature of Ruthenium(III) nitrosyl nitrate makes it a valuable compound in various high-technology and research fields.

Catalysis

The solution is a precursor for highly effective catalysts. It is used in:

-

Homogeneous Catalysis: Suitable for reactions like hydrogenation, carbonylation, and various C-X coupling reactions[9].

-

Heterogeneous Catalysis: Serves as a source of ruthenium for preparing solid-supported catalysts[5]. For instance, it is used to create electrocatalysts like Y₂Ru₂O₇/NiMoO₄@NF for efficient water splitting in alkaline media.

Materials Science

Its role as a precursor is central to the development of advanced materials:

-

Nanoparticle Synthesis: It is used to synthesize ruthenium nanoparticles with controlled sizes. The complex helps form stable intermediates, avoiding unwanted metal oxide precipitation.

-

Electronic Components: The compound is utilized in the manufacturing of thick-film resistors[9].

-

Energy Storage: It is employed in the fabrication of bifunctional electrodes for advanced battery technologies like Li-air batteries.

Biomedical Research and Drug Development

Ruthenium-nitrosyl complexes are a promising class of therapeutic agents:

-

Nitric Oxide (NO) and Nitroxyl (HNO) Donors: These complexes are being explored as pro-drugs that can release NO or HNO in response to biological triggers[6]. These signaling molecules play critical roles in physiological processes, including vasodilation and neurotransmission[6].

-

Anticancer and Cardiovascular Agents: The controlled release of NO makes these compounds potential candidates for cancer therapy and for treating cardiovascular disorders such as hypertension[3][6]. The released molecules can induce vasodilation or other targeted cellular responses[6].

Caption: Proposed mechanism for Ru-Nitrosyl complexes as pro-drugs.

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of this compound.

Synthesis of Ruthenium(III) Nitrosyl Nitrate Solution

A patented method provides a clear pathway for synthesizing the solution from common starting materials[10].

Methodology:

-

Preparation of Nitrous Acid (HNO₂): Synthesized nitric oxide (NO) and nitrogen dioxide (NO₂) gases are bubbled through deionized water at 0-4°C to generate a fresh HNO₂ solution.

-

Formation of Intermediate: Commercially available Ruthenium(III) chloride hydrate (RuCl₃·nH₂O) is dissolved in dilute nitric acid. The prepared HNO₂ solution is gradually added to this mixture while stirring and heating to 60-70°C until the solution color turns to rose-red, indicating the formation of the intermediate, Ru(NO)Cl₃.

-

Chloride Removal: The solution is cooled, and a silver nitrate (AgNO₃) solution is added to precipitate all chloride ions as silver chloride (AgCl).

-

Final Solution: The AgCl precipitate is removed via filtration. The resulting filtrate is the Ruthenium(III) nitrosyl nitrate solution in dilute nitric acid.

-

(Optional) Crystal Formation: The solution can be evaporated to dryness to obtain pure solid crystals of Ruthenium(III) nitrosyl nitrate.

Caption: Workflow for the synthesis of Ruthenium(III) Nitrosyl Nitrate.

General Protocol for Ruthenium Nanoparticle Synthesis

Ruthenium(III) nitrosyl nitrate solution is an excellent precursor for synthesizing ruthenium nanoparticles.

Methodology:

-

Precursor Solution: The Ruthenium(III) nitrosyl nitrate solution is added to a suitable solvent, often with a stabilizing agent or surfactant to control particle growth.

-

Reduction: A reducing agent (e.g., sodium borohydride, polyol) is introduced to the solution.

-

Reaction: The mixture is typically heated under controlled conditions to facilitate the reduction of Ru(III) to Ru(0) and promote nanoparticle nucleation and growth.

-

Purification: Once the reaction is complete, the resulting nanoparticles are separated from the reaction medium, usually by centrifugation, and washed multiple times to remove unreacted precursors and byproducts.

Caption: General workflow for Ruthenium nanoparticle synthesis.

Purity Analysis

Controlling the level of impurities in the solution is critical, especially when it is used as a catalyst precursor[11].

-

Technique: Inductively Coupled Plasma Tandem Mass Spectrometry (ICP-MS/MS) is a reported method for the rapid and accurate determination of trace impurity elements in Ruthenium(III) nitrosyl nitrate solutions[11].

Safety and Handling

Ruthenium(III) nitrosyl nitrate solution is a hazardous chemical and requires strict safety protocols.

Hazard Summary

The compound presents multiple hazards that must be managed with appropriate controls.

| Hazard Classification | GHS Pictogram | Hazard Statement | References |

| Oxidizing Liquid | GHS03 (Flame over circle) | H272: May intensify fire; oxidizer. | [1] |

| Corrosive to Metals | GHS05 (Corrosion) | H290: May be corrosive to metals. | [12] |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. | [12] |

| Acute Toxicity (Inhalation) | - | H332: Harmful if inhaled. | [12] |

Personal Protective Equipment (PPE) and Handling

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood[12][13].

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[13].

-

Skin Protection: Wear impervious, chemical-resistant gloves and flame-resistant clothing[13][14].

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator[14].

-

General Handling: Avoid contact with skin and eyes. Avoid breathing mist or vapors. Wash hands thoroughly after handling[13][14].

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store in a corrosion-resistant container[12][13]. Store locked up and away from combustible materials[12][13].

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

References

- 1. Ruthenium nitrosyl nitrate | 34513-98-9 [chemicalbook.com]

- 2. strem.com [strem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ruthenium nitrosyl nitrate solution | Johnson Matthey [matthey.com]

- 5. chembk.com [chembk.com]

- 6. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, spectroscopic analysis and photolabilization of water-soluble ruthenium(III)-nitrosyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cas Landing [thermofisher.com]

- 10. CN104556250A - New method for preparing ruthenium nitrosyl nitrate solution or pure crystal - Google Patents [patents.google.com]

- 11. Researching | Impurity Elements Analysis of Catalyst Precursor Ruthenium Nitrosyl Nitrate Using Inductively Coupled Plasma Tandem Mass Spectrometry [m.researching.cn]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Thermal Decomposition Analysis of Ruthenium Trinitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ruthenium trinitrate, Ru(NO₃)₃. Given the limited availability of direct studies on this compound, this guide synthesizes information from analyses of closely related compounds, such as ruthenium nitrosyl nitrate, and general principles of transition metal nitrate decomposition. The information herein is intended to serve as a robust reference for researchers in materials science, catalysis, and drug development where ruthenium compounds are frequently employed.

Introduction

This compound is a significant precursor material for the synthesis of various ruthenium-based catalysts and advanced materials, including ruthenium(IV) oxide (RuO₂). Understanding its thermal stability and decomposition pathway is critical for controlling the synthesis of these materials and ensuring safety during handling and processing. The thermal decomposition of metal nitrates is a complex process that typically involves dehydration, the formation of intermediate oxynitrates, and the eventual formation of the metal oxide, accompanied by the release of nitrogen oxides.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed in multiple stages, culminating in the formation of stable ruthenium(IV) oxide. While specific transition temperatures for Ru(NO₃)₃ are not extensively documented, a plausible pathway can be constructed based on the behavior of analogous transition metal nitrates.

The overall decomposition reaction is:

2Ru(NO₃)₃(s) → 2RuO₂(s) + 6NO₂(g) + O₂(g)

This process can be broken down into the following hypothetical steps:

-

Initial Decomposition and Formation of Oxynitrate: The initial phase of decomposition likely involves the formation of a ruthenium oxynitrate intermediate. This step involves the initial breakdown of the nitrate groups and the formation of Ru-O bonds.

-

Decomposition of Oxynitrate: The intermediate ruthenium oxynitrate is unstable at higher temperatures and further decomposes.

-

Formation of Ruthenium(IV) Oxide: The final stage is the complete conversion to crystalline ruthenium(IV) oxide (RuO₂), which is the most stable oxide of ruthenium under typical thermal decomposition conditions. This step involves the release of nitrogen dioxide (NO₂) and oxygen (O₂). Studies on related compounds indicate that the formation of nitrogen oxides can begin at temperatures as low as 120°C.

The following diagram illustrates this proposed decomposition pathway.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the thermal decomposition of this compound, based on stoichiometric calculations and data from analogous compounds.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Solid Product | Gaseous Products |

| Stage 1 | 120 - 250 | Variable | Ruthenium Oxynitrate | NO₂, O₂ |

| Stage 2 | 250 - 400 | ~53.3% (Total) | Ruthenium(IV) Oxide (RuO₂) | NO₂, O₂ |

| Final Residue | > 400 | - | Ruthenium(IV) Oxide (RuO₂) | - |

Note: The temperature ranges are estimates based on related compounds and may vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The primary techniques for analyzing the thermal decomposition of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Apparatus: A thermogravravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove air and prevent unwanted side reactions.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage mass loss for each step.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The sample and reference are subjected to the same controlled temperature program as in the TGA analysis (e.g., heating from ambient to 400-500°C at 10°C/min).

-

Data Collection: The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The DSC curve is analyzed to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization, oxidation) events.

-

4.3. Evolved Gas Analysis (EGA)

To identify the gaseous decomposition products, the TGA instrument can be coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR). This hyphenated technique provides real-time analysis of the gases evolved at each stage of decomposition.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process that results in the formation of ruthenium(IV) oxide. A thorough analysis using techniques such as TGA and DSC, preferably with evolved gas analysis, is essential for elucidating the precise decomposition pathway and kinetics. The information presented in this guide provides a foundational understanding for researchers working with this compound and serves as a practical reference for designing and interpreting thermal analysis experiments.

Electrochemical Behavior of Ruthenium Trinitrate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical behavior of ruthenium trinitrate complexes, with a primary focus on ruthenium(III) nitrosyl trinitrate, Ru(NO)(NO₃)₃. The information presented herein is intended to support research and development activities where the redox properties of these complexes are of interest.

Overview of Electrochemical Behavior

Ruthenium complexes are well-known for their rich and varied redox chemistry, a property that underpins their utility in catalysis, medicine, and materials science. Ruthenium can exist in a range of oxidation states, from -2 to +8, with the +2, +3, and +4 states being the most common in coordination complexes.[1] The electrochemical behavior of this compound complexes, particularly the nitrosyl derivative, is characterized by redox processes centered on both the ruthenium metal and the coordinated nitrosyl ligand.

The nitrosyl ligand (NO) in ruthenium complexes is considered "non-innocent," meaning it actively participates in the redox chemistry of the complex. The {Ru-NO}ⁿ notation is often used to describe the electronic distribution, where 'n' is the sum of the metal d-electrons and the NO π* electrons. For the common ruthenium(II) nitrosyl complexes, this is a {Ru-NO}⁶ configuration.[2]

Experimental Protocols

The primary technique for investigating the electrochemical behavior of this compound complexes is cyclic voltammetry (CV). The following protocol outlines a typical experimental setup for acquiring cyclic voltammograms of these complexes.

Materials and Reagents

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode. The GCE should be polished with alumina slurry on a microcloth pad before each experiment.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Ion (Ag/Ag⁺) electrode.

-

Counter (Auxiliary) Electrode: Platinum wire.

-

Electrolyte Solution: A solution of a non-reactive salt in a suitable solvent. For aqueous studies, 1 M nitric acid is commonly used. For non-aqueous studies, a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile is a common choice.

-

Analyte Solution: A solution of the this compound complex (e.g., ruthenium nitrosyl nitrate) of a known concentration (typically in the millimolar range) dissolved in the electrolyte solution.

-

Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

Instrumentation

-

A potentiostat capable of performing cyclic voltammetry.

-

A standard three-electrode electrochemical cell.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode (e.g., GCE) with 0.3 µm alumina slurry for approximately 60 seconds.

-

Rinse the electrode thoroughly with deionized water and then with the solvent used for the electrolyte solution.

-

Clean the reference and counter electrodes according to the manufacturer's instructions.

-

-

Solution Preparation:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.

-

Prepare the analyte solution by dissolving the this compound complex in the electrolyte solution to the desired concentration.

-

-

Deoxygenation:

-

Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Bubble high-purity nitrogen or argon gas through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. After deoxygenation, maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate. A typical starting scan rate is 100 mV/s.

-

Initiate the scan and record the cyclic voltammogram.

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes.

-

-

Data Analysis:

-

Determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc) from the voltammograms.

-

Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials.

-

Analyze the relationship between peak currents and the square root of the scan rate to determine if the process is diffusion-controlled.

-

Quantitative Data

The following tables summarize the key quantitative electrochemical data for ruthenium nitrosyl nitrate complexes.

| Parameter | Value | Conditions | Reference |

| Diffusion Coefficient (D₀) | ~10⁻⁸ cm²/s | [RuNO]³⁺ in 1 M HNO₃ at 298 K | Mayank et al. |

| Heterogeneous Electron Transfer Rate Constant (kₛ) | ~10⁻⁵ cm/s | Reduction of [RuNO]³⁺ at Pt and glassy carbon electrodes in 1 M HNO₃ | Mayank et al. |

| Formal Reduction Potential (E°') | Varies with ligand environment | For many Ru(II/III) nitrosyl complexes, the Ru(III)/Ru(II) couple is observed. The NO⁺/NO⁰ couple is also a key redox process.[3] | General |

Signaling Pathways and Logical Relationships

The electrochemical behavior of ruthenium nitrosyl trinitrate involves a series of interconnected processes, including electron transfer, ligand substitution, and subsequent chemical reactions. The following diagrams illustrate these relationships.

Experimental Workflow for Cyclic Voltammetry

Proposed Electrochemical Reaction Pathway

The electrochemical reduction of the ruthenium nitrosyl trinitrate complex, [Ru(NO)(NO₃)₃(H₂O)₂], is a key process. The initial step is a one-electron reduction of the {RuNO}⁶ core to {RuNO}⁷. This is often followed by the dissociation of a ligand, such as a nitrate or water molecule.

Discussion of Electrochemical Behavior

Reductive Electrochemistry

The electro-reduction of the ruthenium nitrosyl cation, [RuII–NO⁺]³⁺, in a nitric acid medium has been shown to be a quasi-reversible, one-electron transfer process. This reduction is centered on the nitrosyl ligand, leading to the formation of a {RuNO}⁷ species. The quasi-reversible nature indicates that the kinetics of the electron transfer are not infinitely fast and may be coupled to other chemical steps.

The diffusion coefficient of the [RuNO]³⁺ species is relatively low, on the order of 10⁻⁸ cm²/s. This is attributed to the existence of ruthenium in various stable aquo-nitrato complexes rather than as a simple bare ion in the nitric acid medium. The heterogeneous electron transfer rate constant for the reduction is approximately 10⁻⁵ cm/s.

Following the initial electron transfer, subsequent chemical reactions can occur. Spectroelectrochemical studies on related ruthenium nitrosyl complexes have shown that the reduction can lead to the labilization and dissociation of a ligand trans to the nitrosyl group. This is a critical consideration in understanding the overall reaction mechanism and the stability of the reduced species.

Oxidative Electrochemistry

While the reduction of ruthenium nitrosyl trinitrate is well-documented, the oxidative electrochemistry is less so. However, based on the behavior of other ruthenium nitrosyl complexes, it is expected that an oxidation process corresponding to the Ru(II)/Ru(III) couple would be observed. The potential at which this oxidation occurs will be highly dependent on the overall coordination sphere of the ruthenium center. For many ruthenium nitrosyl complexes, a quasi-reversible oxidation process can be observed at potentials around +1.60 V (vs. Ag/AgCl).[4] This process is generally assigned to the oxidation of the ruthenium metal center.

Conclusion

The electrochemical behavior of this compound complexes, particularly ruthenium nitrosyl trinitrate, is dominated by a quasi-reversible one-electron reduction of the {RuNO}⁶ core. This initial electron transfer can be followed by ligand dissociation, influencing the stability and subsequent reactivity of the complex. The oxidative electrochemistry is less well-defined for the trinitrate species but is expected to involve the Ru(II)/Ru(III) redox couple. A thorough understanding of these electrochemical properties, obtained through detailed experimental work as outlined in this guide, is essential for the rational design and application of these complexes in various fields of research and development.

References

A Technical Guide to Ruthenium Trinitrate and Ruthenium(III) Nitrosyl Nitrate for Researchers

This technical guide provides an in-depth overview of ruthenium trinitrate and its related compound, ruthenium(III) nitrosyl nitrate, with a focus on their chemical properties, synthesis, safety, and applications in research, particularly in drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, pharmacology, and materials science.

Compound Identification and Physicochemical Properties

Two closely related but distinct ruthenium nitrate compounds are often encountered in research and chemical synthesis: ruthenium(III) trinitrate and ruthenium(III) nitrosyl nitrate. It is crucial to distinguish between them based on their Chemical Abstracts Service (CAS) numbers and properties.

Ruthenium(III) trinitrate , with the CAS number 15825-24-8 , is a yellow crystalline solid.[1] In contrast, ruthenium(III) nitrosyl nitrate (CAS number 34513-98-9 ) is typically available as a deep red-brown solution and is a coordination complex containing a nitrosyl (NO) ligand.[2] The presence of the nitrosyl ligand significantly influences its reactivity and applications, particularly in catalysis.[2]

The following table summarizes the key physicochemical data for both compounds.

| Property | Ruthenium(III) trinitrate | Ruthenium(III) nitrosyl nitrate |

| CAS Number | 15825-24-8[1] | 34513-98-9[3] |

| Molecular Formula | N₃O₉Ru[1] | Ru(NO)(NO₃)₃[4] |

| Molecular Weight | 287.08 g/mol [1] | 317.09 g/mol [5] |

| Appearance | Yellow crystalline solid[1] | Deep red-brown solution or brown powder[2][3] |

| Boiling Point | 83°C at 760 mmHg[1] | Not available |

| Density | Not available | 1.07 g/mL (for a 1.5% Ru solution)[3] |

| Water Solubility | Not available | Miscible with cold water[2] |

| EINECS Number | 239-923-0[1] | 252-068-8[5] |

Safety and Handling

Both this compound and ruthenium(III) nitrosyl nitrate are hazardous chemicals that require careful handling in a laboratory setting. The safety information is summarized from Safety Data Sheets (SDS).

| Hazard Category | Ruthenium(III) trinitrate | Ruthenium(III) nitrosyl nitrate |

| GHS Pictograms | Oxidizer, Acute Toxicity, Skin Corrosion/Irritation | Oxidizer, Corrosive |

| Hazard Statements | May be corrosive to metals. May intensify fire; oxidizer. Harmful if swallowed. Causes severe skin burns and eye damage.[6] | May intensify fire; oxidizer. Causes severe skin burns and eye damage.[2] |

| Precautionary Statements | Keep away from heat, sparks, open flames. No smoking. Keep away from clothing and other combustible materials. Wear protective gloves/protective clothing/eye protection/face protection. Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapours/spray.[6] | Do not breathe vapor. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately.[7] |

| First Aid Measures | If Swallowed: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | If Inhaled: Move victim into fresh air. Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Eye Contact: Rinse with plenty of water. Ingestion: Seek medical advice.[7] |

Experimental Protocols

This section details methodologies for the synthesis of ruthenium(III) nitrosyl nitrate and protocols for evaluating the biological activity of ruthenium compounds, which are of significant interest in drug development.

Synthesis of Ruthenium(III) Nitrosyl Nitrate

A common method for preparing solid ruthenium(III) nitrosyl nitrate involves the nitrosylation of a ruthenium nitrate solution. The following protocol is adapted from patent literature.

Objective: To synthesize solid Ruthenium(III) Nitrosyl Nitrate from a ruthenium nitrate solution.

Materials:

-

Acid solution containing ruthenium nitrate (Ru(NO₃)₃)

-

Solid sodium nitrite (NaNO₂)

-

Anhydrous ether

-

Three-necked round bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place the acidic solution of ruthenium nitrate into a three-necked round bottom flask equipped with a reflux condenser and a stirrer.

-

With continuous stirring, slowly add solid sodium nitrite to the solution. The molar ratio of sodium nitrite to ruthenium nitrate should be approximately 2:1.

-

Heat the mixture to a gentle reflux and maintain for 4 to 8 hours. The color of the solution will gradually change.

-

After the reaction is complete, cool the solution to room temperature.

-

Transfer the solution to a separatory funnel and perform multiple extractions with anhydrous ether to transfer the ruthenium nitrosyl nitrate into the organic phase.

-

Collect the ether fractions and evaporate the ether using a rotary evaporator to yield the solid ruthenium(III) nitrosyl nitrate.

Biological Activity Assays

Ruthenium complexes are widely investigated for their anticancer properties. Below are generalized protocols for assessing the cytotoxicity and apoptotic effects of these compounds on cancer cell lines.

3.2.1. Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a ruthenium compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HepG2, HeLa)

-

Complete cell culture medium

-

Ruthenium compound stock solution (dissolved in a suitable solvent like DMSO or water)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the ruthenium compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the ruthenium compound. Include untreated control wells.

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.[8][9]

3.2.2. Apoptosis Detection (Annexin V/Propidium Iodide Assay)

Objective: To quantify the induction of apoptosis and necrosis by a ruthenium compound.

Materials:

-

Cancer cell line

-

Ruthenium compound

-

12-well plates

-

Annexin V-PE and 7-AAD staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed 1 x 10⁵ cells/mL in 12-well plates and incubate for 24 hours.

-

Treat the cells with the ruthenium compound at desired concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells, centrifuge at 2000 rpm for 5 minutes, and wash with PBS.

-

Resuspend the cell pellet in 400 µL of binding buffer.

-

Add 10 µL of PE-Annexin V and 10 µL of 7-AAD to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Mechanisms of Action in Drug Development

Ruthenium complexes have emerged as promising alternatives to platinum-based anticancer drugs due to their potentially lower toxicity and different mechanisms of action. A primary mode of action is the induction of apoptosis, or programmed cell death, in cancer cells.

Mitochondrial-Mediated Apoptosis

A key pathway activated by many ruthenium complexes is the intrinsic, or mitochondrial-mediated, apoptotic pathway. This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

The workflow for investigating this pathway is as follows:

Caption: Workflow for apoptosis pathway analysis.

The signaling cascade is initiated by the ruthenium complex inducing cellular stress, which leads to a decrease in the mitochondrial membrane potential (ΔΨm). This depolarization results in the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving various cellular substrates. This process is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax and Bak promote mitochondrial permeabilization, while anti-apoptotic members like Bcl-2 inhibit it.

Caption: Mitochondrial apoptosis pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ruthenium nitrosyl nitrate | 34513-98-9 [chemicalbook.com]

- 3. Manufacturer - Quality Ruthenium nitrosyl nitrate,CAS 34513-98-9,Ruthenium(III) nitrosylnitrate| UIV Chem [riyngroup.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Antineoplastic activity of a novel ruthenium complex against human hepatocellular carcinoma (HepG2) and human cervical adenocarcinoma (HeLa) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and anti-tumor effects of new ruthenium complexes on triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure of Ruthenium Trinitrate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth experimental or computational studies specifically detailing the electronic structure of Ruthenium trinitrate (Ru(NO₃)₃) are not extensively available in the current body of scientific literature. This guide, therefore, presents a theoretical framework based on the established principles of coordination chemistry and the known electronic properties of ruthenium and nitrate ligands. It further outlines the standard experimental and computational methodologies that would be employed to elucidate the electronic structure of this compound.

Theoretical Electronic Structure

Ruthenium (Ru) is a transition metal from Group 8 of the periodic table with an atomic number of 44.[1] Its electron configuration is [Kr] 4d⁷ 5s¹.[1] Ruthenium can exhibit a wide range of oxidation states, from -2 to +8, with +2, +3, and +4 being the most common.[1][2] In this compound, the ruthenium center is coordinated to three nitrate (NO₃⁻) ligands. Given that each nitrate ligand has a -1 charge, the ruthenium center is expected to be in the +3 oxidation state to maintain charge neutrality.

Ruthenium(III) Ion:

-

Electron Configuration: A neutral ruthenium atom has the electron configuration [Kr] 4d⁷ 5s¹. To form the Ru³⁺ ion, three electrons are removed. The electrons in the outermost shell (5s) are removed first, followed by electrons from the 4d shell. This results in an electron configuration of [Kr] 4d⁵ .

-

d-Orbital Occupancy: The five d-electrons in the Ru³⁺ ion will occupy the d-orbitals. In an octahedral or pseudo-octahedral coordination environment, these d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).

-

Spin State: For a d⁵ metal ion, two spin states are possible:

-

Low-spin: All five electrons occupy the lower-energy t₂g orbitals, resulting in one unpaired electron (t₂g⁵ eg⁰). This configuration is favored by strong-field ligands that cause a large energy splitting (Δo) between the t₂g and eg levels.

-

High-spin: The electrons are distributed to maximize spin multiplicity, with three electrons in the t₂g orbitals and two in the eg orbitals, resulting in five unpaired electrons (t₂g³ eg²). This is favored by weak-field ligands.

-

The nitrate ligand is generally considered to be a weak-field ligand. Therefore, a high-spin d⁵ configuration is predicted for this compound, leading to a paramagnetic complex with five unpaired electrons.

Nitrate Ligand and Coordination:

The nitrate ion (NO₃⁻) is an ambidentate ligand, meaning it can coordinate to a metal center in several ways. The most common coordination modes are monodentate (binding through one oxygen atom) and bidentate (binding through two oxygen atoms). In a simple Ru(NO₃)₃ molecule, a combination of these modes, or bridging between ruthenium centers, would be necessary to achieve a stable coordination number, which for Ru(III) is often six. Assuming an octahedral-like geometry, each nitrate ligand could act as a bidentate ligand, or a combination of bidentate and bridging nitrates could exist.

The bonding between the Ru³⁺ ion and the nitrate ligands is expected to have both ionic and covalent character. The interaction would primarily involve the donation of electron pairs from the oxygen atoms of the nitrate ligands to the empty orbitals of the Ru³⁺ ion, forming sigma (σ) bonds. There is also the possibility of pi (π) interactions between the filled p-orbitals of the oxygen atoms and the partially filled d-orbitals of the ruthenium center.

Qualitative Molecular Orbital Diagram

A qualitative molecular orbital (MO) diagram for an octahedral Ru(III) complex with six coordinating oxygen atoms from nitrate ligands (assuming a simplified [Ru(O)₆]ⁿ⁺ model for clarity) would be constructed as follows:

-

Metal Orbitals: The valence orbitals of Ru³⁺ are the 4d, 5s, and 5p orbitals. In an octahedral field, the 4d orbitals split into the t₂g and eg sets.

-

Ligand Orbitals: The oxygen atoms of the nitrate ligands provide sigma-donating lone pairs, which form a set of ligand group orbitals (LGOs). These LGOs have symmetries that match the metal's s, p, and eg orbitals (a₁g, t₁u, and eg).

-

Molecular Orbitals:

-

Bonding MOs: The interaction between the metal's eg, s, and p orbitals and the corresponding ligand group orbitals leads to the formation of sigma bonding molecular orbitals, which are primarily ligand in character and are filled with the electrons from the ligands.

-

Non-bonding MOs: The metal's t₂g orbitals do not have the correct symmetry to interact with the sigma LGOs and therefore remain largely non-bonding. These orbitals will be occupied by the five d-electrons of Ru³⁺.

-

Anti-bonding MOs: The corresponding sigma anti-bonding molecular orbitals (eg*) are formed at a higher energy level and are primarily metal in character. These orbitals are typically unoccupied in the ground state.

-

The energy difference between the non-bonding t₂g orbitals and the anti-bonding eg* orbitals is the ligand field splitting energy (Δo).

Experimental and Computational Protocols

While specific data for this compound is lacking, the following experimental and computational techniques are standard for characterizing the electronic structure of such coordination compounds.

Experimental Methodologies

| Technique | Methodology | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | A high-energy X-ray beam is focused on the sample, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy. | Provides information on the oxidation state of the ruthenium atom and the chemical environment of all elements present (Ru, N, O). Shifts in binding energies can indicate the nature of the metal-ligand bonding. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | The sample is irradiated with ultraviolet and visible light, and the absorbance is measured as a function of wavelength. | Reveals information about electronic transitions. For a d⁵ system, spin-forbidden d-d transitions would be expected. More intense charge-transfer bands (ligand-to-metal or metal-to-ligand) could also be observed.[3] |

| Magnetic Susceptibility Measurement | The magnetic moment of a sample is measured in the presence of an applied magnetic field. | Determines the number of unpaired electrons in the complex, which would distinguish between a high-spin and a low-spin configuration for the d⁵ Ru³⁺ center. |

| X-ray Diffraction (XRD) | A beam of X-rays is diffracted by the crystalline sample, producing a diffraction pattern that depends on the arrangement of atoms. | Provides the precise molecular structure, including bond lengths and angles, which are essential for any theoretical calculations of the electronic structure. |

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.

Protocol:

-

Model Building: An initial molecular geometry of this compound would be constructed. This could be a single molecule or a cluster to represent the solid-state structure.

-

Geometry Optimization: The initial geometry is optimized to find the lowest energy structure. This involves selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., a combination of a basis set for Ru like LANL2DZ and a basis set for N and O like 6-31G*).

-

Electronic Structure Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular orbitals and their energies.

-

Property Calculation: Various properties can be calculated from the electronic structure, including:

-

Molecular Orbital Analysis: Visualization of the HOMO and LUMO to understand the nature of the frontier orbitals.

-

Population Analysis: (e.g., Mulliken, NBO) to determine the charge distribution and the degree of covalent character in the metal-ligand bonds.

-

Spectroscopic Predictions: Simulation of the UV-Vis spectrum by calculating the energies and intensities of electronic transitions (e.g., using Time-Dependent DFT, TD-DFT).

-

Visualizations

Below are diagrams representing the logical workflows and conceptual models for understanding the electronic structure of this compound.

Caption: Workflow for a combined experimental and computational study.

Caption: A simplified conceptual molecular orbital diagram for an octahedral Ru(III) complex.

References

Navigating the Complex Chemistry of Ruthenium Trinitrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Ruthenium(III) Nitrosyl Nitrate, often referred to as Ruthenium Trinitrate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with this complex ruthenium compound. Understanding its behavior in different solvent systems is critical for its application in catalysis, materials science, and as a precursor in the synthesis of novel therapeutic agents.

Executive Summary